N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide is a complex organic compound that features a quinoline core, an oxadiazole ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Final Coupling: The final step involves coupling the quinoline-oxadiazole intermediate with the difluorophenyl acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, which can be leveraged in the synthesis of more complex molecules.
Biology
Biologically, it may be investigated for its potential as a bioactive molecule, particularly in the inhibition of specific enzymes or receptors.
Medicine
In medicine, N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide could be explored as a lead compound in drug discovery, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-oxoquinoline-1(2H)-acetamide: Lacks the oxadiazole ring.
N-(2,4-difluorophenyl)-2-(4-(1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide: Similar structure but without the ethyl group on the oxadiazole ring.
Uniqueness
The presence of both the oxadiazole ring and the difluorophenyl group in N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-2-18-25-21(30-26-18)14-10-20(29)27(17-6-4-3-5-13(14)17)11-19(28)24-16-8-7-12(22)9-15(16)23/h3-10H,2,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMVCZPIQMKIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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